1,1-Dibromospiro[2.2]pentane
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Overview
Description
1,1-Dibromospiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom. This compound is represented by the molecular formula C5H6Br2 and is known for its distinctive chemical properties and reactivity .
Preparation Methods
The synthesis of 1,1-Dibromospiro[2.2]pentane typically involves the bromination of spiro[2.2]pentane. One common method includes the reaction of spiro[2.2]pentane with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1,1-Dibromospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of spiro[2.2]pentane derivatives.
Reduction Reactions: The compound can be reduced to spiro[2.2]pentane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibromospiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1,1-Dibromospiro[2.2]pentane involves its reactivity due to the presence of bromine atoms and the strained spirocyclic structure. The compound can interact with various molecular targets through nucleophilic substitution and elimination reactions. These interactions can lead to the formation of reactive intermediates, which further participate in subsequent chemical transformations .
Comparison with Similar Compounds
1,1-Dibromospiro[2.2]pentane can be compared with other spirocyclic compounds, such as:
Spiropentane: A simpler spirocyclic compound with a similar structural motif but without bromine atoms.
1,5-Dichlorospiro[2.4]heptane: Another spirocyclic compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
2,2-dibromospiro[2.2]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-5(7)3-4(5)1-2-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXDICDXAQFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550080 |
Source
|
Record name | 1,1-Dibromospiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64149-45-7 |
Source
|
Record name | 1,1-Dibromospiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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